molecular formula C16H36BrCl2N B076075 Tetrabutylammonium Dichlorobromide CAS No. 13053-75-3

Tetrabutylammonium Dichlorobromide

Cat. No.: B076075
CAS No.: 13053-75-3
M. Wt: 393.3 g/mol
InChI Key: XKVIJLXGNLMYCT-UHFFFAOYSA-N
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Description

Tetrabutylammonium dichlorobromide, also known as TBADB, is an organic compound used in various scientific research applications. It is a quaternary ammonium salt composed of a tetrabutylammonium cation and a dichlorobromide anion. TBADB is used in a variety of research applications, including organic synthesis, catalysis, and biochemistry. It is also used in the synthesis of organic molecules and in the study of biochemical and physiological effects. In

Scientific Research Applications

  • Geminal Bromochlorination of α-Diazo Carbonyl Compounds : It has been used as a reagent for the selective bromochlorination of α-diazo carbonyl compounds without resulting in dichlorination or dibromination products. This method is efficient and mild, making Tetrabutylammonium Dichlorobromide a useful reagent in organic synthesis (Shariff et al., 2015).

  • Bromochlorination of Alkenes : It serves as an efficient bromochlorinating agent for alkenes. For example, in the reaction of styrene with chlorine, bromide ions were mostly incorporated into the adduct, resulting in a bromo chloro compound (Negoro & Ikeda, 1984).

  • Use in HPLC Analysis : Tetrabutylammonium is a phase-transfer agent commonly used in PET radiochemistry, where its quantification is important due to its toxicity. However, there are challenges with its analysis using the HPLC method outlined in the European Pharmacopoeia (Bogni et al., 2019).

  • Synthesis of Bromoacetyl Derivatives : It is used in the synthesis of bromoacetyl derivatives from acetyl derivatives, showcasing its utility in organic synthesis (Kajigaeshi et al., 1987).

  • Electrochemical Studies : Tetrabutylammonium has been studied in electrochemical contexts, such as ion transfer from water to 1,2-dichloroethane, and compared with other interfaces like water—nitrobenzene interface (Koczorowski & Geblewicz, 1982).

  • Photocatalysis Applications : It has been used in photocatalysis for the C-H activation of various organic compounds, demonstrating its potential in photochemical reactions (Protti et al., 2009).

  • Cyclization of Unsaturated N-Chloroamines : It acts as an efficient catalyst for the cyclization of unsaturated N-chloroamines, indicating its catalytic capabilities in organic reactions (Noack & Göttlich, 2002).

  • Hydrolysis of Polypeptide Esters : Tetrabutylammonium hydroxide is effective in the hydrolysis of polypeptide esters to corresponding acids with minimal racemization, highlighting its utility in peptide chemistry (Abdel-Magid et al., 1998).

Mechanism of Action

Target of Action

Tetrabutylammonium Dichlorobromide (TBADCB) is a phase-transfer catalyst . It acts on reactants soluble in the organic phase and anionic reactants soluble in the aqueous phase .

Mode of Action

TBADCB has gained significant attention as an efficient metal-free homogeneous phase-transfer catalyst . A catalytic amount of TBADCB is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes . It is also employed as an efficient co-catalyst for numerous coupling reactions .

Biochemical Pathways

It is known that tbadcb acts as a phase-transfer catalyst, facilitating reactions between reactants in different phases . This suggests that TBADCB may influence a wide range of biochemical pathways, particularly those involving alkylation, oxidation, reduction, and esterification processes .

Pharmacokinetics

As a phase-transfer catalyst, tbadcb likely remains in the reaction environment rather than being absorbed and distributed throughout a biological system .

Result of Action

The primary result of TBADCB’s action is the facilitation of reactions between reactants in different phases . This includes various alkylation, oxidation, reduction, and esterification processes . It is also employed as an efficient co-catalyst for numerous coupling reactions .

Action Environment

The efficacy and stability of TBADCB are likely influenced by environmental factors such as temperature, pH, and the presence of other substances in the reaction environment . .

Safety and Hazards

Tetrabutylammonium bromide is harmful if swallowed, causes skin and eye irritation, and is suspected of damaging fertility or the unborn child . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Long silver nanowires (Ag NWs) with lengths of ∼65 μm and aspect ratios as high as 1500 were synthesized using a tetrabutylammonium dichlorobromide (TBADCB) salt-based polyol process . This suggests potential applications in the field of nanotechnology.

Properties

InChI

InChI=1S/C16H36N.BrCl2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVIJLXGNLMYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.Cl[Br-]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423247
Record name Tetrabutylammonium Dichlorobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13053-75-3
Record name 1-Butanaminium, N,N,N-tributyl-, dichlorobromate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13053-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabutylammonium Dichlorobromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium Dichlorobromide
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Q & A

Q1: What is the role of TBADCB in silver nanowire synthesis?

A: TBADCB acts as a capping agent, influencing the growth kinetics of silver nanowires during synthesis. [, ] It preferentially adsorbs onto specific crystal facets of silver, promoting unidirectional growth and resulting in the formation of long, thin nanowires. []

Q2: How does the concentration of TBADCB affect the size of the synthesized silver nanowires?

A: Research shows a strong correlation between the molar concentration of TBADCB and the diameter of the resulting silver nanowires. [] Higher concentrations of TBADCB lead to the formation of thinner nanowires. This suggests a mechanism where TBADCB molecules adsorbed on the silver surface physically hinder growth in specific directions, thus controlling the final nanowire diameter.

Q3: Beyond concentration, are there other factors influenced by TBADCB that can control the morphology of silver nanowires?

A: Yes, alongside concentration, the reaction temperature during the initial nucleation step, influenced by the presence of TBADCB, plays a significant role in determining the final length of the silver nanowires. [] Additionally, adjusting the stirring speed during synthesis, again in the presence of TBADCB, can further fine-tune the length and diameter of the produced nanowires. []

Q4: What makes TBADCB a preferred choice for silver nanowire synthesis compared to other potential capping agents?

A: While the provided research focuses on the specific application of TBADCB, it highlights the compound's effectiveness in facilitating the controlled synthesis of silver nanowires with desirable characteristics such as long lengths and small diameters. [, ] Further research is needed to directly compare TBADCB with alternative capping agents to definitively establish its advantages in terms of efficiency, cost-effectiveness, and impact on the properties of the synthesized nanowires.

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